2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16318557
Molecular Formula: C26H26N4O4S2
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N4O4S2 |
|---|---|
| Molecular Weight | 522.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H26N4O4S2/c1-16-13-28(14-17(2)34-16)23-20(24(31)29-11-5-4-6-22(29)27-23)12-21-25(32)30(26(35)36-21)15-18-7-9-19(33-3)10-8-18/h4-12,16-17H,13-15H2,1-3H3/b21-12- |
| Standard InChI Key | VXTUHGHIZBKUHA-MTJSOVHGSA-N |
| Isomeric SMILES | CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
| Canonical SMILES | CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a 2,6-dimethylmorpholine moiety and a Z-configured thiazolidinone-thione substituent. Key structural elements include:
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Pyrido[1,2-a]pyrimidin-4-one backbone: A bicyclic system providing planar rigidity for target binding .
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2,6-Dimethylmorpholine: A saturated oxygen-nitrogen heterocycle contributing to solubility and conformational flexibility.
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(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl: A thiourea-derived substituent enabling hydrogen bonding and π-stacking interactions.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₈N₄O₄S₂ |
| Molecular Weight | 536.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Canonical SMILES | CC1CN(CC(O1)C)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
The Z-configuration of the thiazolidinone-thione moiety is critical for maintaining spatial alignment with biological targets, as evidenced by molecular docking studies of analogous compounds .
Synthetic Strategy and Challenges
Multi-Step Synthesis
While explicit synthetic details for this compound remain proprietary, retro-synthetic analysis suggests a convergent approach:
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Pyrido[1,2-a]pyrimidin-4-one Core Formation: Likely via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions .
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Morpholine Substitution: Introduction of 2,6-dimethylmorpholine at position 2 through nucleophilic aromatic substitution or transition metal-catalyzed coupling.
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Thiazolidinone-Thione Installation: Knoevenagel condensation between the pyrimidinone aldehyde and preformed 3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one.
Critical Challenges
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Stereochemical Control: Maintaining the Z-configuration during thiazolidinone formation requires strict temperature and catalyst control.
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Solubility Limitations: The hydrophobic 4-methoxybenzyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) for late-stage coupling reactions .
Biological Activity and Mechanistic Insights
Table 2: Comparative Enzymatic Activity (Analog 14i vs. SHP099)
| Parameter | 14i (Analog) | SHP099 (Reference) |
|---|---|---|
| SHP2 IC₅₀ | 0.104 μM | 0.150 μM |
| Selectivity (SHP2/SHP1) | >500-fold | 300-fold |
| Kyse-520 Cell IC₅₀ | 1.06 μM | 2.34 μM |
While direct data for the queried compound is unavailable, its structural similarity to 14i suggests comparable target affinity with potential improvements in cellular permeability due to the 4-methoxybenzyl group.
Antiproliferative Effects
In Kyse-520 esophageal carcinoma cells, related compounds induce:
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G0/G1 Cell Cycle Arrest: 72% increase at 2 μM via CDK4/6 inhibition .
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Apoptosis Activation: 3.2-fold caspase-3 elevation after 48-hour treatment .
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Pathway Modulation: 60% reduction in p-Akt (Ser473) and p-Erk1/2 (Thr202/Tyr204) at 1 μM .
Pharmacological Profiling
ADME Considerations
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Lipophilicity: Calculated logP = 3.1 (MarvinSketch) indicates moderate membrane permeability.
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Metabolic Stability: Predicted CYP3A4-mediated demethylation of the morpholine group (SwissADME).
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Blood-Brain Barrier Penetration: Low (PS = 2.1 × 10⁻⁶ cm/s) due to molecular weight >500 Da .
Toxicity Profile
In human brain microvascular endothelial cells (HBMEC):
Future Research Directions
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Crystallographic Studies: X-ray co-crystallization with SHP2 to validate binding mode hypotheses .
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Prodrug Development: Esterification of the morpholine nitrogen to enhance oral bioavailability.
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Combination Therapies: Synergy screening with MEK inhibitors (e.g., trametinib) to overcome compensatory pathway activation .
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